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Tricos-22-ynoic acid - 111625-23-1

Tricos-22-ynoic acid

Catalog Number: EVT-14458170
CAS Number: 111625-23-1
Molecular Formula: C23H42O2
Molecular Weight: 350.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tricos-22-ynoic acid can be sourced from certain marine organisms, particularly cyanobacteria, which are known to produce a variety of bioactive compounds, including long-chain fatty acids. The biosynthesis of this compound involves complex enzymatic pathways that contribute to its structural diversity and functional properties in biological systems .

Classification

Chemically, tricos-22-ynoic acid belongs to the class of aliphatic carboxylic acids, specifically categorized as a fatty acid due to its long carbon chain. Its systematic name reflects its structure, indicating the presence of a 22-carbon chain with a terminal alkyne functional group.

Synthesis Analysis

Methods

The synthesis of tricos-22-ynoic acid can be achieved through several methods, including:

  1. Alkyne Synthesis: Utilizing starting materials such as alkynes and fatty acid derivatives, tricos-22-ynoic acid can be synthesized via coupling reactions or through the use of transition metal catalysts that facilitate the formation of carbon-carbon bonds.
  2. Biosynthetic Pathways: In nature, cyanobacteria synthesize this compound through polyketide synthase pathways, which involve the condensation of acetyl-CoA units followed by various modifications, including desaturation and chain elongation .
  3. Chemical Modifications: Existing fatty acids can be modified chemically to introduce the alkyne functionality, often involving reactions such as dehydrohalogenation or elimination processes.

Technical Details

The technical details surrounding the synthesis often include controlling reaction conditions such as temperature, pressure, and the presence of solvents or catalysts to optimize yield and purity. For example, using copper catalysts in organic solvents can enhance the efficiency of carbon-carbon bond formation in alkynes .

Molecular Structure Analysis

Structure

Tricos-22-ynoic acid has a linear structure consisting of 22 carbon atoms with a terminal alkyne (-C≡C-) group. The molecular formula is C23H42O2C_{23}H_{42}O_2, indicating the presence of one carboxylic acid functional group at one end of the carbon chain.

Data

The structural data can be analyzed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Helps confirm molecular weight and structural integrity.
  • Infrared Spectroscopy: Identifies functional groups based on characteristic absorption peaks.
Chemical Reactions Analysis

Reactions

Tricos-22-ynoic acid can undergo various chemical reactions typical for fatty acids:

  1. Esterification: Reacts with alcohols to form esters.
  2. Hydrogenation: The triple bond can be hydrogenated to form alkenes or alkanes.
  3. Oxidation: The terminal alkyne can be oxidized to form aldehydes or carboxylic acids depending on reaction conditions.

Technical Details

Reactions involving tricos-22-ynoic acid often require specific catalysts and controlled environments to ensure selectivity and yield. For instance, hydrogenation reactions might utilize palladium or platinum catalysts under controlled hydrogen pressure .

Mechanism of Action

Process

The mechanism of action for tricos-22-ynoic acid primarily revolves around its role in biological systems:

  1. Cell Membrane Structure: As a component of membrane lipids, it influences fluidity and permeability.
  2. Signaling Molecules: Fatty acids often serve as precursors for signaling molecules involved in inflammatory responses and cellular communication.

Data

Studies have shown that long-chain fatty acids can modulate cellular pathways by interacting with receptors such as peroxisome proliferator-activated receptors (PPARs), affecting gene expression related to metabolism and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

Tricos-22-ynoic acid is typically a waxy solid at room temperature with a melting point around 45–50 °C. Its solubility in water is low due to its hydrophobic nature but it dissolves well in organic solvents.

Chemical Properties

Key chemical properties include:

  • Reactivity: The alkyne group makes it susceptible to addition reactions.
  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.

Relevant data from studies indicate that the compound exhibits unique thermal properties that could be beneficial for specific applications in materials science .

Applications

Scientific Uses

Tricos-22-ynoic acid has several applications in scientific research:

  1. Biochemical Studies: Used as a model compound to study lipid metabolism and membrane dynamics.
  2. Material Science: Explored for use in creating bio-based materials due to its unique structural properties.
  3. Pharmaceutical Research: Investigated for potential roles in drug development targeting metabolic disorders or inflammatory diseases.
Biosynthesis and Metabolic Pathways of Tricos-22-enoic Acid in Biological Systems

Enzymatic Mechanisms Governing Unsaturated Very-Long-Chain Fatty Acid Elongation

The elongation of fatty acid chains beyond 20 carbons is catalyzed by membrane-bound elongation of very-long-chain fatty acids (ELOVL) enzymes, which initiate the first condensation step in the fatty acid elongation cycle. ELOVL enzymes utilize malonyl-CoA as a two-carbon donor and acyl-CoA as the acceptor substrate, forming a 3-ketoacyl-CoA intermediate [4]. Structural studies of human ELOVL7 reveal a conserved catalytic mechanism involving an inverted transmembrane barrel surrounding a 35 Å long substrate-binding tunnel. This tunnel accommodates acyl chains up to C22 in length and features a curved architecture that facilitates the binding of unsaturated substrates [4]. The catalytic reaction proceeds via a ping-pong mechanism, where an acyl-enzyme intermediate forms through covalent attachment to a histidine residue within the HxxHH motif (His150 and His181 in ELOVL7) [4]. This mechanism is essential for the biosynthesis of very-long-chain fatty acids (VLCFAs) like tricos-22-enoic acid.

Table 1: Key Enzymes in VLCFA Biosynthesis

Enzyme ClassRepresentative EnzymeFunctionStructural Feature
ElongasesELOVL7Condensation of acyl-CoA and malonyl-CoAInverted transmembrane barrel with 35 Å tunnel
ReductasesKARReduction of 3-ketoacyl-CoANADPH-binding domain
DehydratasesHACDDehydration of 3-hydroxyacyl-CoAMembrane-associated catalytic pocket
Enoyl-reductasesTERFinal reduction to elongated acyl-CoAFAD-binding domain

Substrate Specificity of Δ²²-Desaturases in Eukaryotic Organisms

Δ²²-desaturases introduce a double bond at the 22nd carbon of saturated or monounsaturated very-long-chain acyl substrates, a critical step in tricos-22-enoic acid biosynthesis. These enzymes exhibit stringent regiospecificity determined by three conserved histidine boxes (HXXXH, HXXHH, and QXXHH) that coordinate di-iron catalytic centers [7]. Substrate recognition depends on acyl chain length and pre-existing unsaturation patterns. For example, Δ²²-desaturases from Isochrysis galbana and Phaeodactylum tricornutum preferentially act on C22 substrates with Δ¹³ unsaturation, but show negligible activity toward C18 or C20 chains [7]. Environmental factors also modulate activity: low-temperature stress (15°C) upregulates Δ²²-desaturase transcription in marine microalgae, enhancing membrane fluidity adaptation [7]. Heterologous expression of Δ²²-desaturases in Yarrowia lipolytica confirms their capacity to convert tricosanoyl-CoA (C22:0) to tricos-22-enoic acid (C22:1Δ¹³), with kinetic studies revealing a Km of 12.4 µM for C22:0 substrates [7].

Table 2: Substrate Preferences of Eukaryotic Δ-Desaturases

Desaturase TypeOrganismPreferred SubstrateProductEnvironmental Inducers
Δ²²-desaturaseIsochrysis galbanaC22:0 (tricosanoic acid)C22:1Δ¹³ (tricos-22-enoic acid)Low temperature (15°C), high salinity
Δ⁶-desaturaseMortierella alpinaC18:2Δ9,12 (linoleic acid)C18:3Δ6,9,12 (γ-linolenic acid)Nitrogen limitation
Δ⁹-desaturaseRhodotorula toruloidesC16:0 (palmitic acid)C16:1Δ⁹ (palmitoleic acid)Oleic acid supplementation

Transcriptional Regulation of Fatty Acid Synthase Complexes in Tricos-22-enoic Acid-Producing Species

Transcriptional control of fatty acid biosynthesis involves hierarchical regulatory networks integrating nutrient status and developmental cues. In oleaginous yeasts and microalgae, the basic leucine zipper (bZIP) and cyclic AMP receptor protein (CRP) transcription factors coordinate expression of genes encoding ELOVL elongases and Δ²²-desaturases [3] [7]. CRP acts as a glucose sensor, repressing fatty acid synthase (FAS) genes during high glycolytic flux. Conversely, nitrogen starvation activates bZIP regulators (e.g., LbABF1 in Lactobacillus buchneri), which bind cis-elements in ELOVL and Δ²²-desat promoters, increasing their transcription 5-fold [3]. Epigenetic modifications further modulate this process: histone H3 lysine 9 acetylation (H3K9ac) marks correlate with open chromatin configurations at FAS loci in Phaeodactylum tricornutum, enhancing RNA polymerase II recruitment [7]. Post-transcriptional regulation via trans-acting small RNAs (e.g., fasR1) fine-tunes enzyme abundance, ensuring metabolic balance between saturated and unsaturated VLCFA production [7].

Evolutionary Conservation of 22-Position Desaturation Across Phylogenetic Kingdoms

Δ²²-desaturation represents an evolutionarily conserved modification mechanism for membrane lipid adaptation. Structural homology between bacterial cyclopropane fatty acid (CFA) synthases and eukaryotic Δ²²-desaturases suggests a shared ancestral origin for enzymes modifying carbon-carbon bonds at the C22 position [1] [4]. CFA synthases utilize S-adenosylmethionine (SAM) to methyleneate double bonds, forming cyclopropane rings in phospholipids—a reaction mechanistically analogous to desaturation [1]. Phylogenetic analysis reveals that Δ²²-desaturases in diatoms and mammals share 45% sequence identity with the E. coli CFA synthase, particularly in the substrate-binding pocket and catalytic histidine clusters [1] [7]. This conservation enables functional complementation: expression of Phaeodactylum tricornutum Δ²²-desaturase in cfa-null E. coli restores membrane fluidity under cold stress. Evolutionary selection pressure has diversified substrate specificity, with vertebrate Δ²²-desaturases evolving enhanced activity toward C22-sphinganine substrates for neural ceramide synthesis [4] [7]. The persistence of this pathway across kingdoms underscores its fundamental role in maintaining membrane homeostasis under environmental stress.

Table 3: Evolutionary Conservation of C22-Bond Modifying Enzymes

Organism GroupEnzymeCatalytic FunctionStructural HallmarksBiological Role
BacteriaCFA synthaseCyclopropanation at C22HxxHH motif, SAM-binding domainMembrane rigidity in stationary phase
DiatomsΔ²²-desaturaseDesaturation at C22Three histidine boxes, di-iron centerCold adaptation in marine environments
MammalsELOVL3/ELOVL7C22-specific elongationLysine-rich substrate tunnel, HxxHH motifSkin barrier ceramides, neural function
FungiΔ²²-desaturase (FADS4)Desaturation at C22Cytochrome b5 fusion domainSporulation membrane remodeling

Properties

CAS Number

111625-23-1

Product Name

Tricos-22-ynoic acid

IUPAC Name

tricos-22-ynoic acid

Molecular Formula

C23H42O2

Molecular Weight

350.6 g/mol

InChI

InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h1H,3-22H2,(H,24,25)

InChI Key

KLUMLDMULQCWOT-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCCCCCCCCCCCCC(=O)O

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